Irosustat, also known as STX64, 667 Coumate, and BN83495, is a synthetic, tricyclic coumarin-based sulfamate classified as a first-generation, irreversible steroid sulfatase (STS) inhibitor. [, , , , , ] This compound is a crucial tool in scientific research, particularly in the fields of endocrinology, oncology, and chemical biology. Irosustat's primary function in research is to investigate the role of STS in various physiological and pathological processes. [, , , , , ] This includes exploring the potential of STS as a therapeutic target for hormone-dependent diseases such as breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ]
The synthesis of Irosustat and its analogs often involves multi-step procedures. One common strategy involves the construction of the core coumarin structure through methods like the Pechmann condensation, followed by modifications at specific positions to introduce the desired functional groups, including the crucial sulfamate moiety. [, , ] Stepwise enlargement of the aliphatic ring from 7 to 11 members has been shown to increase potency in some analogs. [] The sulfamate group has been explored at different positions, including N,N-dimethylated variations and the introduction of flanking methoxy groups. [] Quinoline and quinolin-2(1H)-one derivatives have also been explored in the search for enhanced STS inhibitory activity. []
Irosustat undergoes desulfamoylation in aqueous solutions, yielding the sulfamoyl-free derivative 667-coumarin. [, ] This degradation product, 667-coumarin, contributes to its pharmacological activity and has been shown to inhibit CYP1A2 and CYP2C19 enzymes. [, , ] The metabolism of Irosustat involves both phase I and phase II reactions, with various monohydroxylated metabolites identified in in vitro studies using liver microsomes and hepatocytes. [, ] These metabolic transformations mainly involve cytochrome P450 enzymes, specifically CYP2C8, CYP2C9, CYP3A4/5, and CYP2E1, highlighting the importance of considering potential drug-drug interactions. [, ] Further research is needed to elucidate the specific contributions of individual enzymes and metabolites to the overall pharmacological profile of Irosustat. [, ]
Irosustat acts as an irreversible inhibitor of STS, a key enzyme responsible for hydrolyzing inactive steroid sulfates into active steroid hormones. [, , , , , , , ] By blocking this enzyme, Irosustat reduces the levels of active estrogens in hormone-dependent tissues. [, , , , , , , ] This mechanism of action underpins its potential as a therapeutic agent for hormone-dependent cancers. [, , , , , , , , , , , , ] Docking studies suggest that the sulfamoyl group of Irosustat interacts with the catalytic formylglycine residue in the STS active site, leading to enzyme inactivation. [, ]
While specific data on physical and chemical properties like solubility, melting point, and stability are limited in the provided excerpts, it is known that Irosustat is orally bioavailable. [, , , ] Its metabolism is primarily hepatic, involving both phase I and phase II reactions. [, , ] The compound exhibits a biphasic release profile from nanoformulations. [] Further research is needed to fully characterize the physicochemical properties of Irosustat. This information is crucial for optimizing its formulation and delivery, understanding its behavior in biological systems, and ultimately enhancing its therapeutic potential.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7